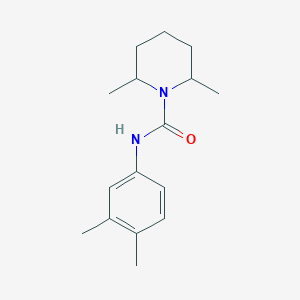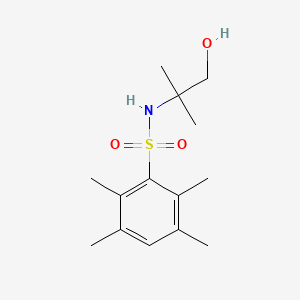![molecular formula C20H19NO2 B5494233 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5494233.png)
2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol, also known as IQ-1, is a small molecule inhibitor that has been gaining attention in scientific research due to its potential therapeutic applications. IQ-1 has been shown to inhibit the Wnt signaling pathway, which is involved in various cellular processes such as cell differentiation, proliferation, and survival.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol has been widely used in scientific research as a tool to study the Wnt signaling pathway. The Wnt pathway plays a critical role in embryonic development, tissue homeostasis, and cancer progression. Dysregulation of the Wnt pathway has been implicated in various diseases, including cancer, osteoporosis, and Alzheimer's disease. By inhibiting the Wnt pathway, this compound has been shown to have potential therapeutic applications in these diseases.
Wirkmechanismus
2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol inhibits the Wnt pathway by binding to the protein Dishevelled (Dvl), which is a key component of the pathway. Dvl plays a critical role in the activation of the Wnt pathway by promoting the stabilization and nuclear translocation of β-catenin, which is the downstream effector of the pathway. By binding to Dvl, this compound prevents the activation of the Wnt pathway and inhibits the proliferation and survival of cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound inhibits the growth of various cancer cell lines, including colon, breast, and lung cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and specificity for the Wnt pathway, which makes it a valuable tool for studying the pathway. However, this compound also has some limitations. It has poor solubility in water, which can limit its use in certain experiments. In addition, this compound has been shown to have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol in scientific research. One potential application is in the development of cancer therapeutics. This compound has shown promising results in inhibiting the growth and metastasis of cancer cells, and further studies are needed to evaluate its potential as a cancer treatment. Another potential application is in the study of the Wnt pathway in other diseases, such as osteoporosis and Alzheimer's disease. This compound can be used as a tool to investigate the role of the Wnt pathway in these diseases and to identify potential therapeutic targets. Finally, further studies are needed to optimize the synthesis and formulation of this compound to improve its solubility and reduce its off-target effects.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. Its ability to inhibit the Wnt signaling pathway makes it a valuable tool for studying the pathway and identifying potential therapeutic targets. While this compound has some limitations, its advantages make it a valuable tool for scientific research. Further studies are needed to evaluate its potential as a cancer treatment and to optimize its use in other applications.
Synthesemethoden
The synthesis of 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol involves the reaction of 2-acetyl-8-quinolinol with 4-isopropoxybenzaldehyde in the presence of a base. The resulting product is then purified through column chromatography to obtain the final product. This method has been reported to produce this compound with high yield and purity.
Eigenschaften
IUPAC Name |
2-[(E)-2-(4-propan-2-yloxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-14(2)23-18-12-7-15(8-13-18)6-10-17-11-9-16-4-3-5-19(22)20(16)21-17/h3-14,22H,1-2H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVCLPVAZSCUMH-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=CC2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5494157.png)

![1-benzyl-5-({1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5494168.png)
![2-(3-chloro-4-methylphenyl)-4-[2-(dimethylamino)-5-nitrobenzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5494172.png)
![N-(4-chlorophenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5494178.png)
![N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5494185.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5494193.png)
![2-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5494197.png)
![N-methyl-N-[2-(methylamino)ethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5494222.png)
![ethyl {1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperidinyl}acetate](/img/structure/B5494241.png)

![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride](/img/structure/B5494251.png)
![N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5494258.png)
![1-methyl-4-(5-pyrimidinyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5494265.png)